Sodium p-toluenesulfonate (p-TsNa) is an organic compound with the formula CH₃C₆H₄SO₃Na. It appears as a white, crystalline solid that is highly soluble in water []. It is primarily produced through the neutralization reaction between p-toluenesulfonic acid and sodium hydroxide []. p-TsNa finds use in various scientific research applications due to its unique properties (discussed later).
The p-TsNa molecule possesses a characteristic structure with several key features (Figure 1):
Figure 1: Molecular Structure of Sodium p-toluenesulfonate [].
As mentioned earlier, the primary synthesis route for p-TsNa involves the neutralization reaction between p-toluenesulfonic acid and sodium hydroxide:
C₆H₄CH₃SO₃H (aq) + NaOH (aq) → CH₃C₆H₄SO₃Na (aq) + H₂O (l) []
Under strong base conditions (e.g., concentrated NaOH), p-TsNa can undergo desulfonation, leading to the formation of p-cresol (4-methylphenol) after acid workup.
CH₃C₆H₄SO₃Na + 2 NaOH (aq) → CH₃C₆H₄OH (aq) + Na₂SO₃ (aq) + H₂O (l)
p-TsNa can serve as a precursor for various organic syntheses. For instance, it can be employed as an alkylating agent in reactions with suitable substrates.
p-TsNa primarily functions as a salt and does not exhibit a specific biological mechanism of action in scientific research.
While generally considered a low-hazard material, some caution should be exercised when handling p-TsNa:
Sodium p-toluenesulfonate exhibits low toxicity and has been studied for its biological effects. It is readily biodegradable under aerobic conditions, with a biodegradability rate of approximately 93% within three weeks . The compound has shown minimal potential for bioaccumulation, indicated by its low log Kow value of -2.40, suggesting that it does not significantly accumulate in living organisms .
The primary synthesis method for sodium p-toluenesulfonate involves:
This method is efficient and widely used in industrial applications due to its straightforward process and high yield .
Sodium p-toluenesulfonate has diverse applications across various fields:
Research on sodium p-toluenesulfonate has focused on its interactions with surfactants. For example, studies have demonstrated that it modifies the cloud point and critical micelle concentration of nonionic surfactants, affecting their solubilization properties . The interactions are complex and depend on concentration; at lower concentrations, sodium p-toluenesulfonate interacts with micelles, while at higher concentrations, it may form aggregates that influence surfactant behavior.
Sodium p-toluenesulfonate belongs to a broader category of sulfonates. Here are some similar compounds:
Compound Name | Chemical Formula | Unique Properties |
---|---|---|
Sodium benzenesulfonate | C6H5NaO3S | More soluble in water than sodium p-toluenesulfonate |
Sodium xylensulfonate | C8H9NaO3S | Exhibits different hydrotropic effects compared to sodium p-toluenesulfonate |
Sodium cumenesulfonate | C9H10NaO3S | Used primarily in industrial applications |
Sodium tosylate | C7H7NaO3S | Often utilized as a leaving group in organic synthesis |
Sodium paratoluene sulfonate | C7H7NaO3S | Isomeric form with similar properties but different reactivity |
Sodium p-toluenesulfonate's unique position arises from its specific hydrotropic effects and its role as an effective alkylating agent, making it valuable in both laboratory and industrial settings. Its low toxicity profile further distinguishes it from other sulfonates that may pose greater environmental or health risks.
Irritant